An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-pyrazole-4-carboxylic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the essential physicochemical properties of 5-ethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Understanding these properties is critical for predicting the molecule's behavior in biological systems, guiding formulation development, and ensuring the quality and safety of potential drug candidates.
Molecular Structure and Chemical Identity
5-ethyl-1H-pyrazole-4-carboxylic acid is a derivative of pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The structure is characterized by an ethyl group at the 5-position and a carboxylic acid group at the 4-position of the pyrazole ring.
Figure 1: Chemical structure of 5-ethyl-1H-pyrazole-4-carboxylic acid.
Table 1: Chemical Identity
| Identifier | Value |
| IUPAC Name | 5-ethyl-1H-pyrazole-4-carboxylic acid |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 154.14 g/mol |
| Canonical SMILES | CCC1=C(C(=O)O)C=NN1 |
| InChI Key | InChIKey=FJJXGZLJXGZJRN-UHFFFAOYSA-N |
Predicted Physicochemical Properties
Due to the limited availability of experimental data for this specific molecule, the following physicochemical properties have been predicted using computational models. These values provide a valuable starting point for experimental design and interpretation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Melting Point (°C) | 180-190 | Influences solubility, stability, and formulation options. |
| Boiling Point (°C) | > 300 (decomposes) | Important for assessing thermal stability during manufacturing and storage. |
| Water Solubility | Moderately Soluble | Affects absorption and distribution in the body. |
| pKa | ~3.5 - 4.5 (carboxylic acid) | Governs the ionization state at physiological pH, impacting solubility, permeability, and receptor binding. |
| logP | ~1.0 - 1.5 | Indicates the lipophilicity of the molecule, which influences its ability to cross cell membranes. |
Synthesis and Purification
A common route for the synthesis of 5-substituted-1H-pyrazole-4-carboxylic acids involves the hydrolysis of the corresponding ethyl ester. The ethyl ester can be synthesized through a multi-step process.
Synthesis of Ethyl 5-ethyl-1H-pyrazole-4-carboxylate
A plausible synthetic route starts with the condensation of a β-ketoester with a hydrazine derivative.
Figure 2: Synthetic workflow for ethyl 5-ethyl-1H-pyrazole-4-carboxylate.
Hydrolysis to 5-ethyl-1H-pyrazole-4-carboxylic acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid, which can be achieved under basic or acidic conditions.
Step-by-Step Protocol for Basic Hydrolysis:
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Dissolution: Dissolve ethyl 5-ethyl-1H-pyrazole-4-carboxylate in a suitable solvent such as ethanol or methanol.
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Base Addition: Add an aqueous solution of a strong base, for example, sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the ester solution.
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Heating: Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Acidification: After completion of the reaction, cool the mixture to room temperature and carefully acidify with a mineral acid (e.g., HCl) until the pH is acidic.
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Precipitation and Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by filtration.
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Purification: Wash the collected solid with cold water and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure 5-ethyl-1H-pyrazole-4-carboxylic acid.
Spectroscopic and Analytical Characterization
Spectroscopic analysis is essential for confirming the structure and purity of the synthesized compound.
Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the pyrazole ring proton, and a broad singlet for the carboxylic acid proton.
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¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the ethyl group, the pyrazole ring, and the carboxyl group.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, and C-N and C=C stretching vibrations of the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight of the compound and its fragmentation pattern, further confirming its identity.
Safety and Handling
While specific toxicity data for 5-ethyl-1H-pyrazole-4-carboxylic acid is not available, it should be handled with the standard precautions for laboratory chemicals. Pyrazole derivatives can be skin and eye irritants[1].
General Handling Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area or a fume hood.
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Avoid inhalation of dust and contact with skin and eyes.
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In case of contact, immediately flush the affected area with plenty of water.
Experimental Protocols for Physicochemical Property Determination
For researchers aiming to obtain experimental data, the following standard protocols are recommended.
Melting Point Determination
The melting point can be determined using a standard melting point apparatus. A sharp melting point range is indicative of high purity.
Solubility Determination
The solubility in various solvents (e.g., water, ethanol, DMSO) can be determined by preparing a saturated solution at a specific temperature and quantifying the concentration of the dissolved compound using techniques like UV-Vis spectroscopy or HPLC.
pKa Determination by Potentiometric Titration
This method involves titrating a solution of the carboxylic acid with a standardized solution of a strong base and monitoring the pH change. The pKa is the pH at the half-equivalence point.
Figure 3: Workflow for pKa determination by potentiometric titration.
logP Determination by Shake-Flask Method
This classic method involves partitioning the compound between n-octanol and water. The concentrations in each phase are then measured to calculate the partition coefficient.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of 5-ethyl-1H-pyrazole-4-carboxylic acid. While experimental data for this specific molecule is sparse, the provided predictions and established methodologies offer a robust framework for its synthesis, characterization, and evaluation in a drug discovery and development context. Further experimental validation of these properties is highly recommended.
References
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PubChem. 5-ethyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
